molecular formula C12H16F2N6O5S B10929005 1-(difluoromethyl)-N-[2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-5-methyl-1H-pyrazole-4-sulfonamide

1-(difluoromethyl)-N-[2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-5-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B10929005
M. Wt: 394.36 g/mol
InChI Key: UKCDREJMZHMPST-UHFFFAOYSA-N
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Description

1-(DIFLUOROMETHYL)-N~4~-[2-(3-ETHOXY-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that features a difluoromethyl group, a pyrazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(DIFLUOROMETHYL)-N~4~-[2-(3-ETHOXY-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. The difluoromethyl group is introduced through difluoromethylation reactions, which can be achieved using various reagents and catalysts . The sulfonamide group is then added through sulfonylation reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the process .

Chemical Reactions Analysis

Types of Reactions

1-(DIFLUOROMETHYL)-N~4~-[2-(3-ETHOXY-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can convert the nitro group to an amine .

Mechanism of Action

The mechanism of action of 1-(DIFLUOROMETHYL)-N~4~-[2-(3-ETHOXY-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, while the sulfonamide group can contribute to its overall biological activity . The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(DIFLUOROMETHYL)-N~4~-[2-(3-ETHOXY-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its combination of functional groups, which can result in distinct chemical and biological properties. The presence of both the difluoromethyl and sulfonamide groups can enhance its stability and activity compared to similar compounds .

Properties

Molecular Formula

C12H16F2N6O5S

Molecular Weight

394.36 g/mol

IUPAC Name

1-(difluoromethyl)-N-[2-(3-ethoxy-4-nitropyrazol-1-yl)ethyl]-5-methylpyrazole-4-sulfonamide

InChI

InChI=1S/C12H16F2N6O5S/c1-3-25-11-9(20(21)22)7-18(17-11)5-4-16-26(23,24)10-6-15-19(8(10)2)12(13)14/h6-7,12,16H,3-5H2,1-2H3

InChI Key

UKCDREJMZHMPST-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NN(C=C1[N+](=O)[O-])CCNS(=O)(=O)C2=C(N(N=C2)C(F)F)C

Origin of Product

United States

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